(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline is a complex organic compound featuring a bromophenyl group, a morpholinothiazole ring, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline typically involves multi-step organic reactionsThe final step involves the condensation of the morpholinothiazole intermediate with 4-methylaniline under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the bromophenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its chemical properties enable the creation of materials with desirable characteristics, such as enhanced stability or specific optical properties .
Mechanism of Action
The mechanism of action of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and bromophenyl-containing molecules. Examples include:
- (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline
- (Z)-N-(4-(4-fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline
Uniqueness
What sets (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-15-2-8-18(9-3-15)22-20-24(23-10-12-25-13-11-23)19(14-26-20)16-4-6-17(21)7-5-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPTUUUNLNLVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.